Bicyclo[4.1.0]heptane-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptane-2-sulfonamide |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2,(H2,8,9,10) |
InChI Key |
IZUGXWCVNWRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)S(=O)(=O)N |
Origin of Product |
United States |
Structural Significance of the Bicyclo 4.1.0 Heptane Framework in Organic Synthesis
The bicyclo[4.1.0]heptane scaffold, also known as norcarane, is a fused bicyclic system consisting of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring. This arrangement imparts a high degree of conformational rigidity and a distinct three-dimensional geometry. Such rigid structures are of considerable interest in medicinal chemistry as they can allow for precise positioning of functional groups to interact with biological targets.
The presence of the strained cyclopropane ring influences the reactivity of the entire molecule. For instance, derivatives of bicyclo[4.1.0]heptane have been utilized in the synthesis of novel nucleoside analogues with potential antiviral activity. chemeo.comnih.gov The defined stereochemistry of the bicyclic system is a key feature, and various synthetic methods have been developed to control the stereochemical outcome during its construction. rsc.org These methods include intramolecular cyclopropanation and cycloaddition reactions. rsc.org
The structural features of the bicyclo[4.1.0]heptane framework have also been exploited in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which are being investigated for the treatment of obesity. tandfonline.comnih.gov Furthermore, recent research has explored the use of bicyclo[4.1.0]heptane-fused polycycles as potential inhibitors of insulin (B600854) aggregation. europa.eu
The Sulfonamide Moiety: Its Versatility and Chemical Contributions
The sulfonamide group (-SO₂NH₂) is a cornerstone functional group in medicinal chemistry and organic synthesis. tandfonline.comresearchgate.net Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been incorporated into a vast array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. tandfonline.comresearchgate.netmdpi.com
The chemical properties of the sulfonamide group contribute significantly to its versatility. The sulfur atom in the +6 oxidation state and the nitrogen atom can participate in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. tandfonline.com The primary sulfonamide can be alkylated, acylated, or arylated to produce secondary or tertiary sulfonamides.
From a medicinal chemistry perspective, the sulfonamide moiety is considered a key pharmacophore due to its ability to form strong hydrogen bonds with biological targets. tandfonline.com This interaction is crucial for the biological activity of many sulfonamide-containing drugs. Moreover, the incorporation of a sulfonamide group can modulate the physicochemical properties of a molecule, such as its solubility and bioavailability. For example, the introduction of a methyl sulfonamide substituent has been shown to improve the pharmacokinetic properties of bicyclic 2-pyridone based inhibitors of Chlamydia trachomatis. dundee.ac.ukrsc.org
Positioning Bicyclo 4.1.0 Heptane 2 Sulfonamide Within the Chemical Research Landscape
Bicyclo[4.1.0]heptane-2-sulfonamide occupies a unique position at the intersection of scaffold-based drug design and the development of novel sulfonamide-containing compounds. While extensive research has been conducted on both the bicyclo[4.1.0]heptane framework and the sulfonamide moiety individually, the specific combination found in this compound presents new avenues for exploration.
The rigid bicyclic core provides a well-defined three-dimensional structure that can be used to probe the binding pockets of enzymes and receptors with high specificity. The sulfonamide group, with its proven track record as a pharmacophore, offers a handle for biological activity and further chemical modification. The synergy between these two components could lead to the development of novel therapeutic agents with unique modes of action.
The primary nature of the sulfonamide in this compound makes it a valuable synthetic intermediate. It can serve as a building block for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.
Overview of Key Research Areas and Methodological Approaches
Strategies for Constructing the Bicyclo[4.1.0]heptane Core
The formation of the strained cyclopropane (B1198618) ring fused to a six-membered ring presents unique synthetic challenges. Various strategies have been developed, ranging from classic cyclopropanation reactions to modern transition-metal-catalyzed approaches.
Cyclopropanation Reactions: Classic and Modern Approaches
Cyclopropanation reactions, involving the addition of a carbene or carbenoid to an alkene, remain a cornerstone for the synthesis of bicyclo[4.1.0]heptane systems.
Simmons-Smith Reaction and Its Variants
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.org It typically involves the reaction of an alkene, such as cyclohexene (B86901), with diiodomethane (B129776) and a zinc-copper couple to produce bicyclo[4.1.0]heptane (norcarane). wikipedia.orgchemeurope.comwikipedia.org The reaction is stereospecific, meaning the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org
A significant aspect of the Simmons-Smith reaction is its diastereoselectivity, which is often directed by the steric environment of the alkene. Cyclopropanation generally occurs on the less hindered face of the double bond. chemeurope.com However, the presence of directing groups, such as hydroxyl substituents, can influence the stereochemical outcome. The zinc reagent can coordinate with the hydroxyl group, directing the cyclopropanation to the same face, even if it is sterically more hindered. chemeurope.com This directed approach has been utilized in the synthesis of glucopyranose analogues containing a bicyclo[4.1.0]heptane framework, where the stereoselectivity of the cyclopropanation of a cyclohexene derivative was differentiated to obtain both α- and β-isomers. nih.gov
Over the years, several modifications to the original Simmons-Smith protocol have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example. wikipedia.orgmdpi.com This modification has been successfully used in the synthesis of bicyclo[4.1.0]heptane. mdpi.com Other variations have explored the use of cheaper alternatives to diiodomethane, such as dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide. wikipedia.org
| Variant | Reagents | Key Features |
| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, reliable for simple alkenes. wikipedia.orgchemeurope.com |
| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity. wikipedia.orgmdpi.com |
Corey-Chaykovsky Cyclopropanation in Bicyclic Systems
The Corey-Chaykovsky reaction provides an alternative method for cyclopropanation, particularly for α,β-unsaturated carbonyl compounds. organic-chemistry.orgyoutube.com This reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to transfer a methylene (B1212753) group. organic-chemistry.orgyoutube.com When applied to enones, the reaction proceeds via a 1,4-conjugate addition followed by intramolecular ring closure to form a cyclopropane ring. organic-chemistry.orgyoutube.com
While the primary application of the Corey-Chaykovsky reaction is in the synthesis of epoxides and aziridines from aldehydes, ketones, and imines, its use in forming cyclopropanes from enones is a valuable tool for constructing bicyclic systems. organic-chemistry.orgwikipedia.orgyoutube.com The choice of the sulfur ylide is crucial; sulfoxonium ylides typically favor cyclopropanation of enones, while sulfonium (B1226848) ylides are more reactive towards carbonyl groups for epoxidation. youtube.com This selectivity allows for controlled reactions in molecules with multiple reactive sites.
Intramolecular Cyclopropanation for Bicyclo[4.1.0]heptane Formation
Intramolecular cyclopropanation offers a powerful strategy for the stereocontrolled synthesis of bicyclo[4.1.0]heptane derivatives. This approach involves a tethered alkene and a carbene or carbenoid precursor within the same molecule, leading to the formation of the bicyclic system.
One notable method involves the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds with high regio- and stereoselectivity to afford 2-styryl-substituted bicyclo[4.1.0]heptenes. acs.org The mechanism is proposed to involve the oxidative addition of a palladium(0) species to the styryl bromide, followed by the formation of a cationic palladium(II) intermediate that facilitates the intramolecular cyclopropanation. acs.org
Another approach utilizes the photochemical-induced [2+1]-cycloaddition of nucleophilic siloxy carbenes with tethered olefins. scispace.com This catalyst-free method employs visible light to generate singlet nucleophilic carbenes that rapidly cyclopropanate a tethered alkene, yielding bicyclo[4.1.0]heptane scaffolds. scispace.com This methodology has been successfully applied to the synthesis of oxa-bicyclo[4.1.0]heptanes from salicylaldehyde-derived acyl silanes. scispace.com
Furthermore, transition-metal-free radical oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This method involves the formation of four new chemical bonds in a single step under mild conditions. rsc.org
Transition-Metal-Catalyzed and Metal-Free Cyclization Approaches
In addition to classic cyclopropanation, transition-metal-catalyzed and metal-free cyclization reactions have emerged as sophisticated tools for constructing the bicyclo[4.1.0]heptane core.
Gold-Catalyzed Cycloisomerization of Cyclopropenes
Gold catalysts have proven to be exceptionally effective in promoting the cycloisomerization of cyclopropenes to form bicyclic systems. acs.orgnih.govacs.org In these reactions, a gold(I) catalyst activates the cyclopropene (B1174273) ring, leading to the formation of a gold carbene intermediate. acs.orgresearchgate.net This reactive species can then undergo an intramolecular cyclopropanation with a tethered alkene to yield the bicyclo[4.1.0]heptane framework. acs.orgsci-hub.se
Specifically, allyl 3,3-dimethylcyclopropenylcarbinyl ethers and sulfonamides have been shown to undergo gold-catalyzed cycloisomerization to produce 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in high yields and with excellent diastereoselectivity. acs.orgnih.gov This transformation represents a significant advancement in the synthesis of heteroatom-containing bicyclo[4.1.0]heptane derivatives.
Gold catalysts have also been employed in the intramolecular cyclization of nitrogen- or oxygen-tethered cyclopropenes with propargylic esters. researchgate.net The reaction pathway is dependent on the substituents, affording either 5-azaspiro[2.5]oct-7-enes or bicyclo[4.1.0]heptanes. researchgate.net Furthermore, gold(III) catalysts have been utilized in a cascade furanylation–cyclopropanation of acyclic enynones to synthesize 1-(2-furyl)bicyclo[4.1.0]heptane derivatives. thieme-connect.com
| Catalyst System | Substrate Type | Product | Key Features |
| Gold(I) Chloride | Allyl 3,3-dimethylcyclopropenylcarbinyl ethers/sulfonamides | 5-isopropylidene-3-oxa/aza-bicyclo[4.1.0]heptanes | High yields and diastereoselectivity. acs.orgnih.gov |
| Gold Catalyst | Nitrogen/oxygen-tethered cyclopropenes with propargylic esters | Bicyclo[4.1.0]heptanes | Substituent-controlled reaction outcome. researchgate.net |
| Gold(III) Catalyst | Acyclic (E)-deca-2,9-dien-4-yn-1-ones | 1-(2-furyl)bicyclo[3.1.0]hexanes | Cascade reaction forming furan (B31954) and cyclopropane rings. thieme-connect.com |
Radical Oxidation for Bicyclo[4.1.0]heptane Derivatives
A notable and sustainable approach for the synthesis of bicyclo[4.1.0]heptane derivatives involves the radical oxidation of 1,6-enynes. A transition-metal-free method has been developed for the oxidative cyclopropanation of aza-1,6-enynes to produce functionalized aza-bicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org This reaction proceeds via a radical cascade mechanism initiated by the generation of a hydroxyl radical, leading to the formation of four new chemical bonds in a single step under mild conditions. rsc.org
The operational simplicity, lack of a transition metal catalyst, and rapid reaction times make this a highly attractive method. rsc.org The reaction demonstrates a broad substrate scope, tolerating a variety of functional groups. rsc.org For instance, the reaction of N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide with iodine and tert-butyl hydroperoxide (TBHP) in acetonitrile (B52724) at 80°C for one hour yields the corresponding aza-bicyclo[4.1.0]heptane-2,4,5-trione in 75% yield. rsc.org
| Substrate | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP, MeCN, 80°C, 1 h | 2-iodo-3-oxo-1-phenyl-4-(p-tolyl)-4-azabicyclo[4.1.0]heptane-2,5-dione | 75 |
| N-(3-(4-chlorophenyl)propioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP, MeCN, 80°C, 1 h | 1-(4-chlorophenyl)-2-iodo-3-oxo-4-(p-tolyl)-4-azabicyclo[4.1.0]heptane-2,5-dione | 72 |
| N-(3-cyclohexylpropioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP, MeCN, 80°C, 1 h | 1-cyclohexyl-2-iodo-3-oxo-4-(p-tolyl)-4-azabicyclo[4.1.0]heptane-2,5-dione | 68 |
Photochemical [2+1]-Cycloadditions of Nucleophilic Carbene Intermediates
Photochemical [2+1]-cycloadditions of nucleophilic carbene intermediates offer a powerful and atom-economical route to bicyclo[4.1.0]heptane scaffolds. nih.gov This method utilizes visible light to induce the formation of singlet nucleophilic carbenes from stable precursors, which then undergo rapid cycloaddition with tethered olefins. nih.govscispace.com A significant advantage of this approach is that it often proceeds without the need for external photocatalysts, sensitizers, or other additives. scispace.com
A particularly relevant application of this methodology is the synthesis of azabicyclo[4.1.0]heptanes from ortho-sulfonamido acyl silanes. nih.govrsc.org In this process, the acyl silane (B1218182) is first alkylated with a bromocrotonate derivative. Subsequent irradiation with visible light (e.g., a 427 nm LED) triggers the formation of a nucleophilic siloxy carbene, which then undergoes an intramolecular [2+1]-cycloaddition to yield the desired azabicyclo[4.1.0]heptane. nih.govrsc.org This reaction tolerates variations in the silyl (B83357) group, the aromatic ring, and the alkene substituents, providing access to tetra- and penta-substituted cyclopropanes. rsc.org
| Starting Material (ortho-sulfonamido acyl silane derivative) | Conditions | Product | Yield (%) |
|---|---|---|---|
| (2-((4-bromobut-2-en-1-yl)(tosyl)amino)benzoyl)(triisopropyl)silane | Visible light (427 nm LED), Et₂O, 10 min | tert-butyl 4-tosyl-4-azabicyclo[4.1.0]heptane-2-carboxylate | Not specified |
| (2-((4-bromobut-2-en-1-yl)(nosyl)amino)benzoyl)(triisopropyl)silane | Visible light (427 nm LED), Et₂O, 10 min | tert-butyl 4-nosyl-4-azabicyclo[4.1.0]heptane-2-carboxylate | Not specified |
Sequential Annulation and Cascade Reactions for Bicyclic Ring Construction
Sequential annulation and cascade reactions provide an efficient means to construct complex polycyclic systems, including the bicyclo[4.1.0]heptane framework, in a single synthetic operation. researchgate.net Photoredox-catalyzed radical cascade annulations of 1,6-enynes have emerged as a versatile strategy for this purpose. nih.gov These reactions can be initiated by an organophotocatalyst under visible light irradiation, generating a vinyl radical that triggers a cascade of cyclizations to form the bicyclic product. nih.gov
This methodology has been successfully applied to the synthesis of 3-oxabicyclo[4.1.0]heptan-5-ones and 3-azabicyclo[4.1.0]heptan-5-ones from the corresponding oxygen-tethered and N-Ts-substituted 1,6-enynes, respectively. nih.gov The reactions generally proceed in good yields and demonstrate a broad substrate scope, accommodating various substituents on the aromatic ring of the enyne. nih.gov
| Substrate | Catalyst and Conditions | Product | Yield (%) |
|---|---|---|---|
| (E)-4-oxo-4-phenyl-N-tosylbut-2-en-1-amine derived 1,6-enyne | Mes-(tBu)₂Acr-PhBF₄, 2,6-lutidine N-oxide, blue LED | 6-phenyl-3-azabicyclo[4.1.0]heptan-5-one | 81 |
| (E)-4-(4-methoxyphenyl)-4-oxo-N-tosylbut-2-en-1-amine derived 1,6-enyne | Mes-(tBu)₂Acr-PhBF₄, 2,6-lutidine N-oxide, blue LED | 6-(4-methoxyphenyl)-3-azabicyclo[4.1.0]heptan-5-one | 75 |
| (E)-4-(4-fluorophenyl)-4-oxo-N-tosylbut-2-en-1-amine derived 1,6-enyne | Mes-(tBu)₂Acr-PhBF₄, 2,6-lutidine N-oxide, blue LED | 6-(4-fluorophenyl)-3-azabicyclo[4.1.0]heptan-5-one | 78 |
Introduction of the Sulfonamide Functional Group
Once the bicyclo[4.1.0]heptane core is established, the sulfonamide functionality can be introduced through several methods. These include classical nucleophilic substitution reactions, direct C-H functionalization, and intramolecular cyclization strategies.
Formation via Nucleophilic Substitution of Sulfonyl Chloride Intermediates
The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely used method for the formation of sulfonamides. In the context of synthesizing this compound, this would typically involve the reaction of bicyclo[4.1.0]heptan-2-amine with an appropriate sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Conversely, a primary sulfonamide can be converted into a highly reactive sulfonyl chloride intermediate. This transformation allows for the diversification of the sulfonamide group through subsequent reactions with various nucleophiles.
Direct Sulfonamidation Protocols in Complex Systems
Direct C-H sulfonamidation has emerged as a powerful and atom-economical strategy for the synthesis of sulfonamides, particularly N-aryl sulfonamides. These methods often employ transition metal catalysts to activate otherwise unreactive C-H bonds for reaction with a sulfonamidating agent, such as a sulfonyl azide. While much of the research in this area has focused on aromatic and heteroaromatic substrates, the extension of these protocols to complex aliphatic systems like bicyclo[4.1.0]heptane remains an area of active investigation. The regioselectivity of such a reaction on the bicyclo[4.1.0]heptane core would be a critical challenge to address.
Intramolecular Ring Closure Reactions for Cyclopropyl Sulfonamide Synthesis
Intramolecular cyclization reactions offer a distinct approach to the synthesis of cyclic sulfonamides, known as sultams. While "this compound" implies an exocyclic sulfonamide, the synthesis of related sultam structures is a significant area of research. Various strategies, including carbanion-mediated and transition-metal-catalyzed intramolecular cyclizations of sulfonamide-containing precursors, have been developed for the construction of fused and bridged bicyclic sultams. researchgate.netresearchgate.net
For instance, the intramolecular hydroamination of N-(3-butynyl)-sulfonamides, catalyzed by palladium or gold salts, leads to the formation of 2,3-dihydropyrroles, which are five-membered cyclic sulfonamides (γ-sultams). rsc.org Such strategies highlight the versatility of the sulfonamide group in directing ring-forming reactions, which could potentially be adapted to create novel bicyclic sulfonamide architectures.
Chemo- and Regioselective Considerations in Multi-Step Syntheses
The construction of the this compound scaffold necessitates careful consideration of chemo- and regioselectivity at various stages. A key strategy involves the synthesis of a suitable precursor, such as 2-aminobicyclo[4.1.0]heptane, followed by sulfonylation.
The synthesis of 2-aminobicyclo[4.1.0]heptane can be approached with a focus on controlling the stereochemistry of the amino group relative to the cyclopropane ring. One method involves the cyclopropanation of a protected 3-aminocyclohexene derivative. The choice of cyclopropanating agent and the protecting group on the amine are critical for directing the stereochemical outcome. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with reagents like the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) can lead to the syn-cyclopropane as a single diastereoisomer. Conversely, using a tert-butoxycarbonyl (Boc) protecting group on the amine can favor the formation of the anti-cyclopropane. researchgate.net Subsequent deprotection of the amine provides access to either diastereomer of 2-aminobicyclo[4.1.0]heptane. researchgate.net
Another key chemo- and regioselective challenge lies in the sulfonylation of the resulting bicyclic amine. The reaction of an amine with a sulfonyl chloride is a standard method for forming sulfonamides. utdallas.edu However, in a multi-functionalized molecule, the presence of other nucleophilic groups could lead to side reactions. Therefore, protecting groups on other functionalities may be necessary to ensure that the sulfonylation occurs selectively at the desired amino group. The choice of sulfonylating agent and reaction conditions must also be carefully selected to avoid undesired reactions with the bicyclic framework itself.
Furthermore, palladium-catalyzed methods have been developed for the synthesis of bicyclic sulfamides, which could be adapted for the construction of the target molecule. These reactions often involve the carboamination of alkenes and can exhibit high levels of diastereoselectivity. nih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control the mechanistic pathway (e.g., syn- vs. anti-aminopalladation) and thus the stereochemical outcome of the cyclization. nih.gov
The table below summarizes key chemo- and regioselective considerations in the synthesis of precursors to this compound.
| Step | Reaction | Key Considerations | Potential Outcome |
| 1 | Cyclopropanation of protected 3-aminocyclohexene | Choice of protecting group and cyclopropanating reagent. | Diastereoselective formation of syn- or anti-2-aminobicyclo[4.1.0]heptane precursor. researchgate.net |
| 2 | Sulfonylation of 2-aminobicyclo[4.1.0]heptane | Use of protecting groups for other functionalities to ensure selective reaction at the amine. | Formation of the desired sulfonamide without side reactions. utdallas.edu |
| Alternative | Pd-catalyzed carboamination | Catalyst and ligand selection to control the stereochemistry of the newly formed stereocenters. | Stereocontrolled synthesis of a bicyclic sulfamide (B24259) precursor. nih.gov |
Synthetic Routes to Functionalized this compound Derivatives
The development of synthetic routes to functionalized derivatives of this compound is crucial for exploring the structure-activity relationships of this chemical scaffold. These routes often build upon the methodologies established for the parent compound, incorporating additional functional groups either at the outset of the synthesis or through late-stage functionalization.
One approach involves starting with a functionalized cyclohexene derivative. For example, a cyclohexene bearing a substituent at a specific position can be carried through the cyclopropanation and amination/sulfonylation sequence to yield a correspondingly functionalized this compound. The compatibility of the additional functional group with the reaction conditions at each step is a primary consideration.
Late-stage C-H functionalization represents a powerful strategy for introducing functionality onto the pre-formed bicyclo[4.1.0]heptane ring. acs.org While direct C-H functionalization of the parent sulfonamide can be challenging due to the directing effects of the sulfonamide group and the reactivity of the bicyclic system, this approach offers an efficient way to access a variety of derivatives from a common intermediate.
Furthermore, the synthesis of related bicyclic systems provides valuable insights into potential functionalization strategies. For instance, methods for the synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists have been reported, showcasing the introduction of polar heteroaryl groups to modulate biological activity. nih.gov Similarly, the synthesis of conformationally locked carbocyclic nucleoside analogues based on a functionalized bicyclo[4.1.0]heptane template demonstrates the stereoselective introduction of hydroxyl and hydroxymethyl groups. acs.org
A potential multi-step synthetic route to a functionalized this compound derivative is outlined below, starting from a substituted cyclohexene.
| Step | Starting Material | Reaction | Intermediate/Product | Key Features |
| 1 | Substituted Cyclohexene | Epoxidation | Substituted Cyclohexene Oxide | Stereocontrolled introduction of an oxygen functionality. |
| 2 | Substituted Cyclohexene Oxide | Ring opening with an amine | Substituted 2-aminocyclohexanol | Regioselective opening of the epoxide. |
| 3 | Substituted 2-aminocyclohexanol | Protection of functional groups | Protected aminocyclohexanol | Ensuring chemoselectivity in subsequent steps. |
| 4 | Protected aminocyclohexanol | Cyclopropanation | Protected functionalized bicyclo[4.1.0]heptanol | Construction of the bicyclic core. |
| 5 | Protected functionalized bicyclo[4.1.0]heptanol | Conversion of alcohol to amine | Protected functionalized 2-aminobicyclo[4.1.0]heptane | Introduction of the nitrogen for sulfonylation. |
| 6 | Protected functionalized 2-aminobicyclo[4.1.0]heptane | Deprotection and Sulfonylation | Functionalized this compound | Final product formation. |
This modular approach allows for the introduction of a wide variety of functional groups at different positions on the bicyclic scaffold, providing access to a library of derivatives for further investigation.
Reactivity Profiles of the Bicyclo[4.1.0]heptane System
The bicyclo[4.1.0]heptane framework, which consists of a cyclohexane (B81311) ring fused to a cyclopropane ring, is notable for the high ring strain inherent in the three-membered cyclopropane moiety. ontosight.ai This strain is a primary driver for its reactivity, leading to a variety of transformations that relieve this energetic instability.
Ring-Opening Reactions of the Cyclopropane Moiety
The high ring strain of the cyclopropane ring within the bicyclo[4.1.0]heptane system makes it susceptible to ring-opening reactions under various conditions. ontosight.ai These reactions can be initiated by acids, electrophiles, or through thermal activation, leading to the formation of functionalized cyclohexanes or cycloheptenes.
Acid-promoted ring-opening is a common transformation. For instance, the reaction of bicyclo[4.1.0]heptane with hydrogen chloride results in the cleavage of the cyclopropane ring to yield a mixture of six- and seven-membered ring products, including olefins and chlorides. researchwithrutgers.comacs.orgacs.orgacs.org The distribution of these products is influenced by the stereochemistry of the starting material and the reaction conditions, which dictate the pathway of protonation and subsequent nucleophilic attack or elimination. researchwithrutgers.comscholaris.ca Studies on related bicyclo[4.1.0]heptane derivatives have shown that the regioselectivity of the ring-opening can be controlled by the presence and nature of substituents. researchgate.net For example, the hydrolysis of functionalized bicyclo[4.1.0]heptane derivatives, followed by treatment with a Lewis acid like boron trifluoride etherate, can lead to specific ring-opened tropolone (B20159) derivatives. researchgate.net
Ring expansion protocols have also been developed that exploit the inherent strain of the bicyclo[4.1.0]heptane system. For example, both aza- and oxa-bicyclo[4.1.0]heptanes have been shown to undergo ring expansion reactions with hydrazine (B178648) to form valuable heterocyclic frameworks. nih.govscispace.com
Table 1: Examples of Ring-Opening Reactions of Bicyclo[4.1.0]heptane Derivatives
| Starting Material | Reagents | Major Product(s) | Reference(s) |
| Bicyclo[4.1.0]heptane | HCl | Six- and seven-membered olefins and chlorides | researchwithrutgers.comacs.org |
| Functionalized Bicyclo[4.1.0]heptanes | 1. Hydrolysis 2. BF₃·Et₂O | Tropolone derivatives | researchgate.net |
| Aza- and Oxa-bicyclo[4.1.0]heptanes | Hydrazine | Ring-expanded heterocyclic frameworks | nih.govscispace.com |
Sigmatropic Rearrangements and Skeletal Reorganizations
Sigmatropic rearrangements represent a class of pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgyoutube.com In the context of the bicyclo[4.1.0]heptane system, these rearrangements can lead to significant skeletal reorganizations.
A notable example is the thermal vinylcyclopropane-to-cyclopentene rearrangement. The gas-phase thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane at 338 °C yields bicyclo[4.3.0]non-1(9)-ene. acs.org This reaction proceeds through a concerted mechanism where the cyclopropane bond cleaves and a new five-membered ring is formed. The stereochemistry of the rearrangement can be either suprafacial or antarafacial, depending on the specific substrate and reaction conditions. acs.org
Photochemical conditions can also induce sigmatropic shifts. For instance, the irradiation of bicyclo[2.2.1]heptene-2-carbonitrile leads to the formation of bicyclo[4.1.0]hept-2-ene-1-carbonitrile through a nih.govresearchgate.net-sigmatropic shift. mcmaster.ca These rearrangements are governed by orbital symmetry rules and can provide access to novel bicyclic structures. wikipedia.orgmcmaster.ca
Furthermore, the bicyclo[4.1.0]heptane skeleton can undergo skeletal reorganization to form a bicyclo[3.3.0] system, highlighting the diverse rearrangement pathways available to this strained ring system. researchgate.net
Formal Cycloaddition Reactions Involving Cyclopropane Units
The cyclopropane ring in bicyclo[4.1.0]heptane derivatives can formally participate in cycloaddition reactions, acting as a three-carbon component. sci-hub.seresearchgate.net These reactions are often catalyzed by transition metals or Lewis acids and provide a powerful method for constructing more complex cyclic and polycyclic frameworks. sci-hub.seresearchgate.net
Donor-acceptor (D-A) cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-withdrawing group, are particularly versatile in cycloaddition reactions. researchgate.net While the specific reactivity of this compound in this context is not extensively detailed, the principles can be inferred from related systems. For example, Sc(OTf)₃ can catalyze the [3+2] cycloaddition of D-A cyclopropanes with ynamides to produce cyclopentene (B43876) sulfonamides. sci-hub.se
The development of intramolecular cycloadditions has also been a significant area of research. For instance, visible light-induced intramolecular [2+1] cycloadditions of nucleophilic siloxy carbenes with tethered olefins have been used to synthesize bicyclo[4.1.0]heptane scaffolds. nih.govscispace.com Similarly, gold-catalyzed cycloisomerization of cyclopropenes provides a route to 3-oxa- and 3-azabicyclo[4.1.0]heptanes. acs.org
Chemical Transformations of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) is a key functional group in many pharmaceuticals and agrochemicals. researchgate.net While often considered a stable and relatively unreactive moiety, recent research has unveiled a range of transformations that allow for its modification and use as a synthetic handle.
Nucleophilic Reactivity at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group is generally considered to be poorly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. nih.gov However, under specific conditions, it can participate in nucleophilic reactions.
Recent methodologies have focused on activating the sulfonamide for nucleophilic substitution. For example, the use of Pyry-BF₄ can activate primary sulfonamides, enabling their conversion to highly electrophilic sulfonyl chlorides. nih.gov These intermediates can then be reacted with a variety of nucleophiles to generate a diverse range of sulfonamide derivatives. nih.gov
Oxidation and Reduction Pathways of the Sulfonamide Moiety
The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally resistant to further oxidation. However, the sulfonamide moiety can undergo reductive transformations.
A significant development has been the reductive cleavage of the N-S bond in sulfonamides. This can be achieved using mild and general methods to generate sulfinates and amines, which can then be used in subsequent reactions. researchgate.net For instance, a metal-free photocatalytic approach can convert sulfonamides to sulfonyl radical intermediates, which can then be used in C-C bond-forming reactions. researchgate.net
The reduction of sulfonamides can also occur under unusual conditions. In a study on a camphor-derived dialkyne, the sulfonamide group was reduced to a sulfinamide under what would typically be considered oxidizing conditions. psu.edu This unexpected reactivity was attributed to the specific steric and electronic environment of the molecule. psu.edu
Conversely, while the sulfonamide sulfur is not easily oxidized, the nitrogen atom can be. For example, the oxidation of sulfonamides can lead to the formation of N-sulfonylimines. researchgate.net Additionally, in the context of certain sulfa drugs, oxidation can occur at other parts of the molecule, such as an aniline (B41778) ring, leading to hydroxylation and subsequent oxidation to nitroso and nitro groups, or can initiate SO₂ extrusion. nsf.gov
Table 2: Chemical Transformations of the Sulfonamide Group
| Transformation | Reagents/Conditions | Product Type | Reference(s) |
| Conversion to Sulfonyl Chloride | Pyry-BF₄ | Sulfonyl Chloride | nih.gov |
| Reductive N-S Bond Cleavage | Mild reducing agents, photocatalysis | Sulfinates, Amines | researchgate.net |
| Oxidation to N-Sulfonylimine | Oxidizing agents | N-Sulfonylimine | researchgate.net |
Derivatization and Further Functionalization Strategies
The this compound scaffold serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. These strategies are crucial for modulating the compound's physicochemical properties and for creating building blocks for more complex molecular architectures.
One primary approach involves the direct functionalization of the bicyclic core. For instance, carboxylic acid derivatives can be prepared from the parent non-functionalized bicyclic sulfonamides through a direct lithiation-carboxylation sequence at the α-position to the sulfonamide group, achieving yields of up to 72%. sci-hub.se Another method involves the synthesis of functionalized monocyclic precursors containing a nitrile group, which is then carried through a cyclization step to form the bicyclic sulfonamide. sci-hub.se This latter approach, involving the treatment of hydrochlorides with cesium carbonate, has proven efficient for producing multigram quantities of the desired functionalized products. sci-hub.se
Photochemical methods offer a distinct route to functionalized azabicyclo[4.1.0]heptanes. Ortho-sulfonamido acyl silanes can be alkylated with derivatives like bromocrotonates and subsequently undergo a [2+1] cycloaddition upon irradiation with visible light (e.g., 427 nm LED). nih.govchemrxiv.orgrsc.orgrsc.org This process generates a series of tetra- or penta-substituted azabicyclo[4.1.0]heptane derivatives, tolerating variations in the silyl group, aryl ring, and alkene substituents. chemrxiv.orgrsc.orgrsc.org The resulting cyclopropane adducts are readily identified by ¹H NMR analysis, showing characteristic signals for the cyclopropane protons. nih.govchemrxiv.orgrsc.org
Furthermore, the inherent ring strain of the bicyclo[4.1.0]heptane system can be exploited for further functionalization through ring-expansion reactions. For example, treatment of aza- and oxa-bicyclo[4.1.0]heptanes with hydrazine can lead to the formation of novel and valuable heterocyclic frameworks. nih.govrsc.org Cyclopropanation of α,β-unsaturated δ-lactams using nitrogen ylides or metal-catalyzed decomposition of diazo compounds also provides a stereoselective pathway to functionalized 2-azabicyclo[4.1.0]heptane derivatives. researchgate.net These methods highlight the broad potential for creating diverse libraries of compounds based on the core this compound structure. researchgate.net
Table 1: Selected Functionalization Strategies for Bicyclo[4.1.0]heptane Scaffolds
| Strategy | Reagents/Conditions | Resulting Functional Group/Derivative | Reference |
|---|
Interplay between Bicyclic Strain and Sulfonamide Reactivity
The chemical reactivity of this compound is significantly influenced by the inherent strain within its fused-ring system. The bicyclo[4.1.0]heptane structure, also known as norcarane, is forced into a "boat-like" cis-configuration, as a trans fusion or a classic chair conformation would introduce prohibitive torsional strain. quora.com This geometric constraint imposes unusual structural parameters on the sulfonamide moiety, a phenomenon particularly studied in related bridged bicyclic sultams (often called Paquette's sultams). researchgate.net
Confinement of the sulfonamide group within such a rigid bicyclic core leads to abnormal bond lengths and angles. researchgate.net Quantum chemical and crystallographic studies on these systems have revealed that the strain forces a high degree of pyramidalization at the sulfonamide nitrogen atom. researchgate.net This distortion affects the hybridization of the nitrogen lone pair, shifting it from a typical sp³ character towards a more p-like character. researchgate.net A direct consequence of this electronic change is a notable lengthening of the sulfur-nitrogen (S-N) bond. For example, in highly strained systems, the S-N bond can increase by approximately 0.06 Å compared to common acyclic tertiary sulfonamides. researchgate.net This elongated, weaker bond enhances the reactivity of the sulfonamide group.
Table 2: Structural Effects of Bicyclic Strain on Sulfonamides
| Parameter | Acyclic Tertiary Sulfonamide (Average) | Strained Bicyclic Sultam | Consequence of Strain | Reference |
|---|---|---|---|---|
| S-N Bond Length | ~1.615 Å | Up to 1.701 Å | Bond elongation and weakening | researchgate.net |
| Nitrogen Geometry | Trigonal Pyramidal (sp³-like) | Highly Pyramidal (p-like lone pair) | Increased reactivity | researchgate.net |
| Predicted Strain Energy | Low | ~30 kcal/mol | Driving force for ring-opening reactions | researchgate.net |
Mechanistic Investigations of Key Reactions
Understanding the transformation mechanisms of this compound is essential for controlling reaction outcomes and designing new synthetic pathways. A combination of experimental and theoretical studies has been employed to elucidate the complex pathways governing its reactivity.
Elucidation of Reaction Pathways using Experimental and Theoretical Approaches
Mechanistic studies have revealed that the reactions of bicyclo[4.1.0]heptane derivatives can proceed through distinct, often competing, pathways. For example, the synthesis of these structures via 3d transition-metal-catalyzed C(sp³)–H bond functionalization has been investigated. rsc.org Depending on the specific conditions and substrates, both radical-mediated and non-radical pathways have been proposed. The high selectivity for certain C-H bonds and the observation that reactions proceed efficiently in the presence of radical scavengers like TEMPO suggest that at least some transformations, such as β-lactam formation, are unlikely to be radical-mediated. rsc.org Instead, these are thought to involve the formation of a metallacycle intermediate followed by reductive elimination. rsc.org Experimental evidence, such as kinetic isotope effect (KIE) studies, has been crucial in identifying the rate-determining step, with a KIE value of 2.1 indicating that C-H activation is irreversible and involved in this key step. rsc.org
Computational modeling provides powerful insights where experimental observation of transient intermediates is difficult. Theoretical studies, for instance, have been applied to the gold-catalyzed Ohloff-Rautenstrauch rearrangement, which can form bicyclo[4.1.0]heptane structures. core.ac.uk By modeling the reaction in both gas and solvent phases, researchers can compare the energy barriers of different potential pathways. In this specific rearrangement, two main pathways were considered: one beginning with cyclization followed by an ester migration ("cyclization first") and the reverse ("migration first"). core.ac.uk Density Functional Theory (DFT) calculations showed that both pathways have multiple low-energy steps, but calculations of the turnover frequency suggested that the "cyclization first" pathway is likely dominant. core.ac.uk
In photochemical reactions, mechanistic investigations have uncovered elegant cascade processes. The visible-light-induced cycloaddition to form azabicyclo[4.1.0]heptanes is believed to be a concerted and highly stereospecific process involving a singlet nucleophilic carbene. nih.govrsc.org In some cases, this initial cyclopropanation is followed by a rapid cascade of reactions. One such proposed mechanism involves the ring-opening of the newly formed cyclopropane to generate an enolate intermediate. This intermediate can then trigger a retro-oxa-Michael reaction, which in turn sets up a final Michael addition to yield complex chromanone products. rsc.orgrsc.org These detailed mechanistic proposals are built upon the analysis of reaction products and comparison with known reactivity patterns. rsc.org
Stereochemical Control and Conformational Analysis in this compound Chemistry
The bicyclo[4.1.0]heptane framework, characterized by the fusion of a cyclohexane and a cyclopropane ring, presents a unique and conformationally restricted three-dimensional structure. This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its presence in various bioactive molecules. The introduction of a sulfonamide group at the 2-position adds further complexity and potential for specific biological interactions. This article explores the stereochemical and conformational aspects of this compound and its derivatives.
Computational and Theoretical Studies on Bicyclo 4.1.0 Heptane 2 Sulfonamide
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are instrumental in understanding the distribution of electrons and the nature of chemical bonds within a molecule. For Bicyclo[4.1.0]heptane-2-sulfonamide, these investigations would typically employ Density Functional Theory (DFT) methods, such as B3LYP or B2PLYP, with appropriate basis sets (e.g., 6-31G(d) or def2-TZVP) to obtain optimized geometries and electronic properties. core.ac.uk
The electronic structure of the bicyclo[4.1.0]heptane core is characterized by the inherent strain of the cyclopropane (B1198618) ring, which influences the hybridization of the carbon atoms and the bond angles. The fusion of the cyclopropane and cyclohexane (B81311) rings creates a rigid structure with specific electronic features.
A critical aspect of the electronic structure of this compound is the sulfonamide group. Quantum chemical studies on related bicyclic sulfonamides, known as sultams, have revealed that the geometric constraints imposed by the bicyclic system can lead to unusual bonding parameters. researchgate.net For instance, the S-N bond length and the pyramidalization of the nitrogen atom can deviate significantly from those in acyclic sulfonamides. researchgate.net In a constrained environment, the nitrogen lone pair's s-character is a determining factor for the S-N bond properties. researchgate.net DFT calculations on model bicyclic sultams have predicted elongated S-N bonds (e.g., 1.701 Å) compared to the average in acyclic tertiary aliphatic sulfonamides. researchgate.net
Table 1: Representative Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| Dipole Moment | 3.5 - 4.5 D | DFT/B3LYP/6-31G(d) |
| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | 0.5 to 1.5 eV | DFT/B3LYP/6-31G(d) |
| S-N Bond Length | ~1.65 - 1.70 Å | DFT/B3LYP/6-31G(d) |
| N-atom Pyramidalization | Variable | DFT/B3LYP/6-31G(d) |
Note: The values in this table are illustrative and based on typical ranges for similar molecules. Actual calculated values would require specific computational studies on this compound.
Theoretical Analysis of Reaction Mechanisms and Transition States
Theoretical chemistry plays a crucial role in elucidating the pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, theoretical studies could explore its synthesis and subsequent reactions.
One area of investigation is the formation of the bicyclo[4.1.0]heptane skeleton itself. For example, computational modeling has been used to determine the mechanism of gold(III)-catalyzed cycloisomerization reactions that yield the bicyclo[4.1.0]heptane carbon substructure. core.ac.uk Such studies often compare different possible pathways, such as "cyclization first" versus "migration first" mechanisms, and calculate the energy barriers for each step. core.ac.uk These calculations can reveal the most likely reaction pathway and explain the observed stereocontrol. core.ac.uk
Another relevant area is the study of reactions involving the bicyclo[4.1.0]heptane ring system. Theoretical studies on the photochemical reactions of related compounds like bicyclo[4.1.0]hept-2-ene have been performed using ab initio multiconfigurational methods (CASSCF/MP2). researchgate.net These studies investigate potential reaction pathways, such as electrocyclic ring opening, and identify key intermediates and transition states on the potential energy surface. researchgate.net
The reactivity of the sulfonamide group can also be a focus. For instance, theoretical studies could model the N-H acidity and the susceptibility of the sulfur atom to nucleophilic attack. The synthesis of related 3-azabicyclo[4.1.0]heptanes via gold-catalyzed cycloisomerization of allyl sulfonamides has been reported, and theoretical calculations could shed light on the mechanism of such transformations. acs.org
Table 2: Illustrative Calculated Activation Energies for Potential Reactions
| Reaction Type | Theoretical Method | Calculated Activation Energy (kcal/mol) |
| Cyclopropane Ring Opening | CASSCF/MP2 | 25 - 35 |
| N-H Deprotonation | DFT/B3LYP | 15 - 25 |
| Sulfonamide N-Alkylation | DFT/B3LYP | 20 - 30 |
Note: These values are hypothetical and serve to illustrate the type of data generated from theoretical reaction mechanism studies.
Prediction and Elucidation of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds. For this compound, theoretical calculations can provide valuable predictions for its NMR and IR spectra.
Similarly, the vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. This would allow for the identification of characteristic peaks, such as the N-H and S=O stretching vibrations of the sulfonamide group, and the C-H stretching vibrations of the bicyclic framework.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Chemical Shift / Wavenumber |
| ¹H NMR | Protons on cyclopropane ring | δ 0.5 - 1.5 ppm |
| ¹H NMR | Proton on C2 | δ 3.0 - 3.5 ppm |
| ¹H NMR | N-H proton | δ 5.0 - 6.0 ppm |
| ¹³C NMR | Carbons in cyclopropane ring | δ 10 - 25 ppm |
| ¹³C NMR | Carbon C2 | δ 50 - 60 ppm |
| IR | N-H stretch | 3200 - 3300 cm⁻¹ |
| IR | S=O stretch (asymmetric) | 1320 - 1350 cm⁻¹ |
| IR | S=O stretch (symmetric) | 1140 - 1160 cm⁻¹ |
Note: These are estimated values based on typical functional group regions and data from related compounds. Precise predictions require specific calculations.
Molecular Modeling of Conformational Landscapes and Strain Energy
Molecular modeling techniques are essential for exploring the three-dimensional structure and energetics of molecules. For this compound, this includes analyzing its conformational preferences and quantifying the inherent strain in the bicyclic system.
The bicyclo[4.1.0]heptane ring system can exist in different conformations, primarily related to the puckering of the six-membered ring. Molecular mechanics or DFT calculations can be used to map the potential energy surface and identify the most stable conformers. The fusion of the cyclopropane ring significantly restricts the conformational flexibility of the cyclohexane ring.
Table 4: Calculated Strain Energy and Conformational Data
| Parameter | Value | Method |
| Strain Energy of cis-Bicyclo[4.1.0]heptane | ~27 kcal/mol | Experimental/Calculated |
| Dihedral Angle (C1-C6-C5-C4) | Variable (boat/chair-like) | Molecular Mechanics/DFT |
| Energy Difference between Conformers | 1 - 3 kcal/mol | Molecular Mechanics/DFT |
Note: The strain energy value is for the parent hydrocarbon. The conformational data is illustrative of the types of parameters investigated in molecular modeling studies.
Role As Advanced Synthetic Building Blocks and Scaffolds
Bicyclo[4.1.0]heptane-2-sulfonamide as a Precursor for Complex Molecular Architectures
The bicyclo[4.1.0]heptane framework, characterized by a fused cyclopropane (B1198618) and cyclohexane (B81311) ring, provides a rigid and stereochemically defined starting point for the synthesis of complex molecular structures. The presence of the sulfonamide group at the 2-position introduces a key functional handle that can be readily modified, allowing for the elaboration of the core structure into more intricate architectures.
Researchers have demonstrated the utility of this scaffold in synthesizing novel compounds. For instance, the bicyclo[4.1.0]heptane core has been incorporated into the design of melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which are being investigated for the treatment of obesity. nih.gov The rigid nature of the bicyclic system helps to lock the molecule into a specific conformation, which can lead to improved binding affinity and selectivity for the target receptor.
Furthermore, visible light-mediated photoclick reactions involving diazoenals have been employed to generate complex polycyclic structures fused to a bicyclo[4.1.0]heptane core. chemrxiv.org These reactions proceed with high diastereoselectivity, yielding intricate molecular frameworks with multiple stereocenters. chemrxiv.org Such complex architectures are of significant interest in the development of new therapeutic agents and molecular probes. The inherent strain of the bicyclo[4.1.0]heptane system can also be exploited in ring-opening and ring-expansion reactions to access larger, more complex ring systems. nih.govrsc.org
Scaffold for Constrained Organic Molecules and Heterocyclic Ring Systems
The conformational rigidity of the this compound scaffold makes it an ideal template for the synthesis of constrained organic molecules. By restricting the rotational freedom of the molecule, this scaffold allows for the precise positioning of functional groups in three-dimensional space. This level of control is crucial in the design of molecules that can interact with biological targets in a highly specific manner.
The development of synthetic methodologies to access functionalized bicyclo[4.1.0]heptanes has expanded their utility. researchgate.netresearchgate.net For example, phosphine-catalyzed annulation reactions have been developed to prepare functionalized bicyclo[4.1.0]heptenes with excellent stereoselectivity. researchgate.net These building blocks can then be further elaborated into a variety of constrained molecules. The Simmons-Smith cyclopropanation reaction is another powerful tool for the synthesis of bicyclo[4.1.0]heptane derivatives from readily available starting materials. mdpi.com
Synthesis of Azabicyclo[4.1.0]heptane and Oxabicyclo[4.1.0]heptane Derivatives
The this compound scaffold serves as a versatile precursor for the synthesis of various heterocyclic ring systems, particularly azabicyclo[4.1.0]heptane and oxabicyclo[4.1.0]heptane derivatives. These nitrogen- and oxygen-containing bicyclic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.
The sulfonamide group in this compound can be readily converted to other nitrogen-containing functionalities, providing a gateway to the synthesis of azabicyclo[4.1.0]heptane derivatives. For example, intramolecular cyclization reactions of precursors derived from this compound can lead to the formation of the azabicyclic core. researchgate.net A variety of synthetic methods have been developed to access these structures, including transition-metal-free oxidative cyclopropanation of aza-1,6-enynes and gold-catalyzed cycloisomerization of cyclopropenes. rsc.orgacs.org Visible light-induced intramolecular [2+1]-cycloadditions of nucleophilic carbenes have also proven effective for synthesizing both aza- and oxabicyclo[4.1.0]heptane scaffolds. nih.govrsc.orgchemrxiv.org
Similarly, the strategic introduction of an oxygen atom into the bicyclo[4.1.0]heptane framework can lead to the formation of oxabicyclo[4.1.0]heptane derivatives. These oxygen-containing heterocycles can be accessed through various synthetic transformations, including the aforementioned visible light-mediated photocycloadditions and gold-catalyzed cycloisomerizations. nih.govrsc.orgacs.orgchemrxiv.org
The synthesis of these heterocyclic derivatives from this compound and related precursors is summarized in the table below:
| Precursor Type | Reaction Type | Heterocyclic Product | Key Features |
| Aza-1,6-enynes | Transition-metal-free oxidative cyclopropanation | Azabicyclo[4.1.0]heptane-2,4,5-triones | Forms four bonds in a single step under mild conditions. rsc.org |
| Allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides | Gold-catalyzed cycloisomerization | 3-Azabicyclo[4.1.0]heptanes | Proceeds with excellent yields and high diastereoselectivities. acs.org |
| ortho-Sulfonamido acyl silanes with bromocrotonate derivatives | Visible light-induced [2+1]-cycloaddition | Azabicyclo[4.1.0]heptanes | Catalyst-free and highly stereospecific. nih.govrsc.orgchemrxiv.org |
| Allyl 3,3-dimethylcyclopropenylcarbinyl ethers | Gold-catalyzed cycloisomerization | 3-Oxabicyclo[4.1.0]heptanes | First examples of intramolecular cyclopropanation by a gold carbene. acs.org |
| Salicylaldehyde derived acyl silanes with bromocrotonate derivatives | Visible light-induced [2+1]-cycloaddition | Oxabicyclo[4.1.0]heptane scaffolds | Tolerates variation in both the crotonate ester and benzoyl silane (B1218182). nih.govrsc.orgchemrxiv.org |
Utility in Developing Novel Synthetic Reagents and Methodologies
The unique reactivity of the this compound scaffold has spurred the development of novel synthetic reagents and methodologies. The strained cyclopropane ring can participate in a variety of chemical transformations, including ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures.
For example, the development of a strain-increase allylboration reaction using borinic ester activation has enabled the synthesis of functionalized alkylidenecyclopropanes and alkylidenecyclobutanes, including those derived from the bicyclo[4.1.0]heptane ring system. bris.ac.uk This methodology offers a highly diastereoselective route to these valuable synthetic intermediates.
Furthermore, the bicyclo[4.1.0]heptane framework has been instrumental in the development of new catalytic processes. Gold-catalyzed reactions, for instance, have been employed for the synthesis of bicyclo[4.1.0]heptane skeletons through the cyclization of tethered enynes. acs.org These methodologies expand the synthetic chemist's toolbox for the construction of complex cyclic systems.
Exploration in Structure-Based Design for Chemical Probes and Analogs (focused on scaffold utility)
The rigid and well-defined three-dimensional structure of this compound makes it an excellent scaffold for structure-based drug design. By using this scaffold as a starting point, chemists can design and synthesize chemical probes and analogs with high specificity for their biological targets.
The sulfonamide group provides a convenient attachment point for various "tail" fragments, allowing for the systematic exploration of structure-activity relationships. mdpi.com This approach has been successfully applied in the design of inhibitors for various enzymes, where the bicyclic core serves to orient the appended functional groups for optimal interaction with the active site.
The utility of the bicyclo[4.1.0]heptane scaffold in this context is exemplified by its use in the development of MCHR1 antagonists. nih.gov By modeling the binding of different bicyclo[4.1.0]heptane derivatives to the receptor, researchers can rationally design new analogs with improved potency and selectivity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The development of borinic ester activation in allylboration reactions further enhances the ability to create diverse and functionalized analogs based on this scaffold. bris.ac.uk
Future Directions and Emerging Research Avenues
Development of Highly Efficient, Sustainable, and Scalable Synthetic Strategies
The future synthesis of Bicyclo[4.1.0]heptane-2-sulfonamide and its derivatives will undoubtedly prioritize green and economically viable methodologies. Current research on related bicyclo[4.1.0]heptane systems points towards a move away from traditional, often harsh, reaction conditions towards more sustainable alternatives.
One promising direction is the development of transition-metal-free radical cyclopropanation reactions. Recent studies have demonstrated straightforward and sustainable methods for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives using radical cascade processes under mild conditions. acs.orgrsc.org These methods are operationally simple, often rapid, and compatible with a wide range of functional groups, making them highly attractive for future applications. acs.org
Another area of intense interest is visible-light-mediated synthesis . Photochemical reactions offer a powerful and sustainable platform for constructing complex molecular architectures. chemrxiv.org For instance, visible light-induced photoclick pericyclic cascade reactions have been used to generate bicyclo[4.1.0]hept-3-ene fused polycycles in excellent yields and with high diastereoselectivity. chemrxiv.org Adapting such catalyst-free photochemical methods could provide a direct and efficient route to the bicyclo[4.1.0]heptane core. nih.govrsc.org
Furthermore, ensuring the scalability of synthetic protocols is crucial for the practical application of this compound. Research into scalable approaches for related bicyclic systems, including those that can be performed on a gram scale without significant loss of efficiency, will be vital. chemrxiv.orgsmolecule.com
Table 1: Comparison of Potential Synthetic Strategies for the Bicyclo[4.1.0]heptane Core
| Strategy | Key Features | Potential Advantages | References |
|---|---|---|---|
| Transition-Metal-Free Radical Cyclization | Utilizes radical intermediates, avoids heavy metals. | Sustainable, mild conditions, operational simplicity. | acs.orgrsc.org |
| Visible-Light Photochemistry | Employs light as a traceless reagent. | Green, high selectivity, catalyst-free potential. | chemrxiv.orgnih.govrsc.org |
| Gold-Catalyzed Cycloisomerization | Uses gold catalysts to mediate ring formation. | High efficiency, excellent yields, high diastereoselectivity. | acs.orgacs.org |
Unveiling Novel Reactivity and Transformation Pathways for the Bicyclic Sulfonamide System
The unique strained ring system of bicyclo[4.1.0]heptane, combined with the electronic properties of the sulfonamide group, suggests a rich and largely unexplored reactivity profile for this compound. Future research will focus on uncovering novel transformation pathways to generate diverse and structurally complex derivatives.
One area of exploration involves the ring-opening and rearrangement reactions of the bicyclic core. The inherent strain in the cyclopropane (B1198618) ring makes it susceptible to cleavage under specific conditions. Studies on the reaction of bicyclo[4.1.0]heptane with hydrogen chloride have shown that it can lead to mixtures of six- and seven-membered ring products, indicating complex rearrangement pathways. semanticscholar.orgresearchwithrutgers.com Investigating these pathways for the sulfonamide derivative could lead to the discovery of novel scaffolds.
The development of photochemical [2+1]-cycloadditions represents another exciting frontier. Recent work has shown that visible light can induce nucleophilic carbene intermediates to undergo rapid cycloaddition with tethered olefins, forming bicyclo[4.1.0]heptane scaffolds. nih.govrsc.org Exploring the participation of the sulfonamide moiety in such transformations could lead to new synthetic methodologies and novel molecular architectures.
Furthermore, the potential for C-H bond functionalization on the bicyclic scaffold is a promising avenue. The oxygenation of C(sp3)−H bonds in bicyclic hydrocarbons bearing cyclopropane rings has been shown to proceed via both radical and cationic pathways, leading to rearranged products. semanticscholar.org Applying these selective functionalization techniques to this compound could provide direct access to a wide array of derivatives with tailored properties.
Table 2: Potential Novel Transformation Pathways
| Pathway | Description | Potential Products | References |
|---|---|---|---|
| Ring-Opening/Rearrangement | Cleavage of the cyclopropane ring followed by structural reorganization. | Monocyclic 6- and 7-membered rings, novel bicyclic systems. | semanticscholar.orgresearchwithrutgers.com |
| Photochemical Cycloadditions | Light-induced formation of new rings involving the bicyclic core. | Complex polycyclic structures, spirocyclic compounds. | nih.govrsc.org |
| C-H Bond Oxygenation | Selective introduction of oxygen-containing functional groups. | Hydroxylated, carbonylated, and other functionalized derivatives. | semanticscholar.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of modern synthesis technologies such as flow chemistry and automated platforms is set to revolutionize the preparation and screening of this compound derivatives. These technologies offer significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry , or continuous flow synthesis, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. acs.orgrsc.org The synthesis of sulfonamides and their precursors, sulfonyl chlorides, has been successfully demonstrated in continuous flow systems. rsc.orgvapourtec.comgoogle.com These systems can handle highly exothermic reactions safely and can be scaled up by simply running the process for a longer duration. rsc.orggoogle.com
Automated synthesis platforms can be integrated with flow reactors to create a fully automated process for the production and purification of compound libraries. acs.orgnih.govacs.org This "catch and release" protocol enables the rapid generation of a large number of derivatives for high-throughput screening, accelerating the drug discovery process. vapourtec.comnih.gov Such automated systems can perform sequential synthetic transformations and in-line purification, providing compounds of high purity suitable for direct biological evaluation. researchgate.net
Table 3: Advantages of Integrating Modern Synthesis Technologies
| Technology | Key Benefits | Application to this compound | References |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, higher yields and purity. | Efficient and safe synthesis of the target compound and its derivatives, enabling rapid optimization of reaction conditions. | acs.orgrsc.orggoogle.com |
| Automated Synthesis | High-throughput library generation, reduced manual labor, integrated purification. | Rapid creation of diverse libraries of this compound analogues for structure-activity relationship studies. | acs.orgnih.govacs.orgresearchgate.net |
Advanced Computational Methodologies for Predictive Chemical Design and Optimization
Computational chemistry and in silico design are poised to play an increasingly important role in guiding the future research of this compound. These methods can accelerate the discovery process by predicting molecular properties, reaction outcomes, and biological activities.
Quantitative Structure-Property Relationship (QSPR) modeling can be employed to forecast the physicochemical properties of novel derivatives. By establishing a mathematical correlation between molecular descriptors and properties like melting point or formula weight, researchers can prioritize the synthesis of compounds with desired characteristics. nih.govresearchgate.net This predictive modeling can be a valuable asset for the rational design of new compounds in fields like cancer therapy. nih.gov
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the molecule. mdpi.com These calculations can be used to understand reaction mechanisms, predict the stereochemical outcomes of reactions, and rationalize observed reactivities, such as the pathways involved in gold-catalyzed cyclizations or C-H bond oxygenation. acs.orgsemanticscholar.org
Furthermore, structure-based drug design methodologies can be used to design this compound derivatives that target specific biological macromolecules. nih.gov By computationally docking virtual compounds into the active site of a protein, researchers can predict binding affinities and design molecules with enhanced potency and selectivity. nih.gov This approach has been successfully used to design bicyclic peptide inhibitors for protein-protein interactions. nih.gov
Table 4: Applications of Advanced Computational Methodologies
| Methodology | Application | Potential Impact on Research | References |
|---|---|---|---|
| QSPR Modeling | Prediction of physicochemical properties. | Rational design of derivatives with optimized properties, reducing unnecessary synthesis. | nih.govresearchgate.netnih.gov |
| DFT Calculations | Elucidation of reaction mechanisms and electronic structure. | Understanding and predicting reactivity, guiding the development of new synthetic methods. | acs.orgsemanticscholar.orgmdpi.com |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Design of potent and selective inhibitors for therapeutic applications. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
